molecular formula C9H19N B3061177 1,2,2,6-Tetramethylpiperidine CAS No. 60812-96-6

1,2,2,6-Tetramethylpiperidine

Cat. No.: B3061177
CAS No.: 60812-96-6
M. Wt: 141.25 g/mol
InChI Key: HVJKLCOHVAENRQ-UHFFFAOYSA-N
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Description

1,2,2,6-Tetramethylpiperidine is an organic compound belonging to the amine class. It is a colorless liquid with a characteristic amine-like odor. This compound is known for its sterically hindered structure, which makes it a valuable reagent in various chemical reactions. It is used primarily as a hindered base in organic synthesis and has applications in the preparation of other chemical compounds .

Mechanism of Action

The nitroxide radical, 1,2,2,6-Tetramethylpiperidine- N -oxyl (TEMPO), has been shown to prevent the ferroptotic cell death in an airborne manner . Other TEMPO derivatives and lipophilic antioxidants, such as Trolox and ferrostatin-1, also prevented cell death induced by erastin and RSL3 .

Safety and Hazards

1,2,2,6-Tetramethylpiperidine is classified as flammable, toxic if swallowed, and harmful if swallowed . It can cause skin burns, eye damage, and respiratory irritation . To ensure safety, keep the substance away from heat, sparks, and open flames .

Comparison with Similar Compounds

1,2,2,6-Tetramethylpiperidine is unique due to its sterically hindered structure, which imparts significant chemical stability and reduces its nucleophilicity compared to other amines. Similar compounds include:

These compounds are used in various chemical reactions, but this compound is often preferred when a hindered base is required to prevent unwanted side reactions .

Properties

IUPAC Name

1,2,2,6-tetramethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8-6-5-7-9(2,3)10(8)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJKLCOHVAENRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633933, DTXSID80902699
Record name 1,2,2,6-Tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3248
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60812-96-6
Record name 1,2,2,6-Tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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